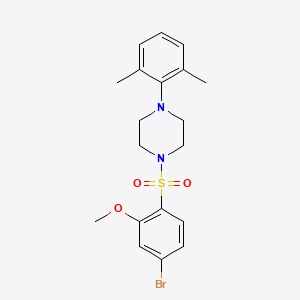

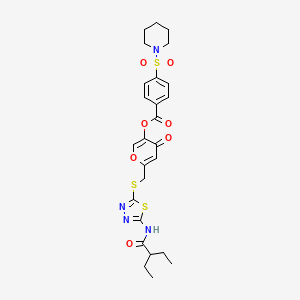

![molecular formula C10H14Br2O B2422847 3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 114352-31-7](/img/structure/B2422847.png)

3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a chemical compound with the linear formula C10H14Br2O . It has a molecular weight of 310.03 .

Synthesis Analysis

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . The proposed mechanism of the investigated reaction involves the Wagner–Meerwein rearrangement stage .Molecular Structure Analysis

The molecular structure of 3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of benzenesulfonamide and camphene led to the formation of two products: N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide with good yield and 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane as a minor product .Scientific Research Applications

Synthesis and Structural Studies

Preparation of Apoverbenone : The compound 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one, closely related to the requested compound, has been studied for its conversion to apoverbenone. This process involves treatment with lithium bromide and lithium carbonate, demonstrating the compound's utility in synthesizing complex structures (Grimshaw, Grimshaw, & Juneja, 1972).

Ring Expansion Studies : Research on 6-(1-methylethylidene)bicyclo[3.2.0]heptanes, which are structurally similar to the target compound, has shown that they undergo ring expansion reactions in certain conditions, leading to the formation of various bicyclic compounds (Østby & Stenstrøm, 2014).

Formation of Bridged Structures : In another study, the reaction of a related bromo-ketone compound with methyllithium led to the formation of bridged structures like 6-methyltetracyclo[4.2.0.01,7.05,7]octane, suggesting potential uses in complex molecular architecture creation (Alber & Szeimies, 1994).

Chemical Reactions and Transformations

Organometallic Intermediates Generation : The treatment of a structurally related compound, (Z)-3-bromomethylene-2,2-dimethylbicyclo[2.2.1]heptane, with Me3CLi results in the generation of a configurationally stable organometallic intermediate. This has implications for reactions involving stereochemical retention (Garamszegi & Schlosser, 1997).

Synthesis of Homochiral Compounds : Studies have shown that derivatives of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate can be reduced to yield homochiral compounds. This illustrates the potential of such compounds in chiral chemistry applications (Jingen et al., 1991).

Hydrolysis and Hydrogen Bonding Investigations : The acidic hydrolysis of related compounds followed by alkaline treatment has been used to study hydrogen bonding patterns, providing insights into molecular interactions and stability (Gao et al., 2007).

Novel Compound Synthesis and Characterization

Synthesis of Bicyclic Acids : The synthesis of rigid, non-chiral analogues of amino acids from related bicyclic compounds has been explored, demonstrating the versatility of these compounds in synthesizing structurally unique molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Functional Monomer Development : The synthesis of a new acrylamide functional monomer using a compound with a bicyclo[2.2.1]heptane structure showcases the potential of these compounds in polymer science (Cha, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2O/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGJUGUTYMLWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2422769.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)

![N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2422771.png)

![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)

![2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422774.png)

![Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2422782.png)

![2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid](/img/structure/B2422783.png)